Bis(2-ethylhexyl) 2-(2-methylpropylidene)propanedioate
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Overview
Description
Bis(2-ethylhexyl) 2-(2-methylpropylidene)propanedioate: is a chemical compound with the molecular formula C23H42O4. It is also known by its IUPAC name, Propanedioic acid, 2-(2-methylpropylidene)-, bis(2-ethylhexyl) ester . This compound is characterized by its ester functional groups and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-ethylhexyl) 2-(2-methylpropylidene)propanedioate typically involves the esterification of propanedioic acid derivatives with 2-ethylhexanol under acidic conditions. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the resulting product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then separated and purified using industrial-scale distillation columns .
Chemical Reactions Analysis
Types of Reactions: Bis(2-ethylhexyl) 2-(2-methylpropylidene)propanedioate undergoes various chemical reactions, including:
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products:
Hydrolysis: Propanedioic acid derivatives and 2-ethylhexanol.
Oxidation: Carboxylic acids and other oxidation products.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: Bis(2-ethylhexyl) 2-(2-methylpropylidene)propanedioate is used as a reagent in organic synthesis, particularly in the preparation of other ester compounds and as a plasticizer in polymer chemistry .
Biology and Medicine: The compound is studied for its potential biological activities and interactions with biological molecules. It is used in research related to drug delivery systems and as a model compound for studying ester hydrolysis in biological systems .
Industry: In the industrial sector, this compound is used as a plasticizer in the production of flexible plastics and as an additive in lubricants and coatings .
Mechanism of Action
The mechanism of action of Bis(2-ethylhexyl) 2-(2-methylpropylidene)propanedioate involves its interaction with various molecular targets. The ester bonds in the compound can be hydrolyzed by esterases, leading to the release of propanedioic acid derivatives and 2-ethylhexanol. These hydrolysis products can further interact with cellular components and participate in metabolic pathways .
Comparison with Similar Compounds
Bis(2-ethylhexyl) phthalate: A widely used plasticizer with similar ester functional groups but different structural features.
Bis(2-ethylhexyl) adipate: Another plasticizer with similar applications but different chemical properties.
Uniqueness: Bis(2-ethylhexyl) 2-(2-methylpropylidene)propanedioate is unique due to its specific ester structure and the presence of the 2-methylpropylidene group. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and industrial processes .
Properties
CAS No. |
5468-27-9 |
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Molecular Formula |
C23H42O4 |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
bis(2-ethylhexyl) 2-(2-methylpropylidene)propanedioate |
InChI |
InChI=1S/C23H42O4/c1-7-11-13-19(9-3)16-26-22(24)21(15-18(5)6)23(25)27-17-20(10-4)14-12-8-2/h15,18-20H,7-14,16-17H2,1-6H3 |
InChI Key |
GYEUBQXFVPFOOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)C(=CC(C)C)C(=O)OCC(CC)CCCC |
Origin of Product |
United States |
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